N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The reaction is carried out in a solvent such as dry dimethylformamide (DMF) with triethylamine (TEA) as a base. The mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC). The reaction mixture is then poured onto crushed ice to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other enzymes and receptors involved in inflammatory and cancer pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Warfarin: An anticoagulant that also belongs to the coumarin class.
Armillarisin A: An antibiotic derived from coumarin.
Novobiocin: An aminocoumarin antibiotic produced by Streptomyces niveus.
Uniqueness
N-[(4-fluorophenyl)methyl]-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a chromenyl moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H18FNO4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C24H18FNO4/c25-18-8-6-16(7-9-18)14-26-23(27)15-29-19-10-11-20-21(17-4-2-1-3-5-17)13-24(28)30-22(20)12-19/h1-13H,14-15H2,(H,26,27) |
InChI Key |
FZLKRFHBOFEJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.